molecular formula C16H25N3O7S B7887637 Ampicillin (trihydrate)

Ampicillin (trihydrate)

Cat. No.: B7887637
M. Wt: 403.5 g/mol
InChI Key: RXDALBZNGVATNY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of Ampicillin (trihydrate) involves several steps, starting with the preparation of 6-aminopenicillanic acid, which is then acylated with D-phenylglycine methyl ester hydrochloride. The reaction is typically carried out in the presence of a catalyst such as triethylamine or diethylamine in a solvent like dichloromethane . The process can be summarized as follows:

    Preparation of 6-aminopenicillanic acid: This is obtained from penicillin G through hydrolysis.

    Acylation: 6-aminopenicillanic acid is acylated with D-phenylglycine methyl ester hydrochloride in the presence of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).

    Purification: The resulting product is purified through crystallization to obtain Ampicillin (trihydrate).

Industrial production methods often involve enzymatic synthesis to avoid complex reactions and purification problems associated with chemical methods. Enzymatic synthesis is highly selective and involves the catalytic condensation of 6-aminopenicillanic acid with D-phenylglycine methyl ester hydrochloride .

Chemical Reactions Analysis

Ampicillin (trihydrate) undergoes several types of chemical reactions, including:

    Hydrolysis: In aqueous solutions, Ampicillin (trihydrate) can hydrolyze to form penicilloic acid.

    Oxidation: It can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.

    Substitution: Ampicillin (trihydrate) can participate in substitution reactions, where the amino group can be replaced by other functional groups.

Common reagents and conditions used in these reactions include water for hydrolysis, oxidizing agents like hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The major products formed from these reactions include penicilloic acid and various substituted derivatives of Ampicillin .

Scientific Research Applications

Ampicillin (trihydrate) has a wide range of scientific research applications:

Mechanism of Action

Ampicillin (trihydrate) exerts its antibacterial effects by inhibiting the synthesis of peptidoglycans, which are essential components of bacterial cell walls. It binds to penicillin-binding proteins (PBPs) located on the inner membrane of the bacterial cell wall, preventing the cross-linking of peptidoglycan chains. This disruption weakens the bacterial cell wall, leading to cell lysis and bacterial death .

Comparison with Similar Compounds

Ampicillin (trihydrate) is often compared with other β-lactam antibiotics, such as Amoxicillin (trihydrate). Both compounds share a similar mechanism of action and are effective against a wide range of bacterial infections. Amoxicillin has a hydroxyl group on the phenyl ring, which increases its bioavailability and makes it more effective against certain types of bacteria .

Similar Compounds

    Amoxicillin (trihydrate): Similar structure but with a hydroxyl group on the phenyl ring.

    Penicillin G: The parent compound from which Ampicillin is derived.

    Cloxacillin: A β-lactam antibiotic with a similar mechanism of action but with a different side chain that provides resistance to β-lactamase enzymes.

Ampicillin (trihydrate) stands out due to its broad-spectrum activity and its ability to be used in a variety of clinical and research applications.

Properties

IUPAC Name

6-[(2-amino-2-phenylacetyl)amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid;trihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O4S.3H2O/c1-16(2)11(15(22)23)19-13(21)10(14(19)24-16)18-12(20)9(17)8-6-4-3-5-7-8;;;/h3-7,9-11,14H,17H2,1-2H3,(H,18,20)(H,22,23);3*1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXDALBZNGVATNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1)C(C2=O)NC(=O)C(C3=CC=CC=C3)N)C(=O)O)C.O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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